beta-Butylstreptozotocin

Description

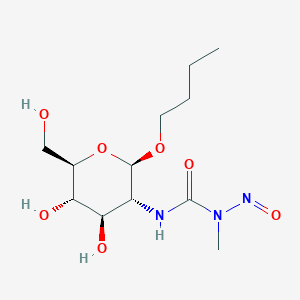

Beta-butylstreptozotocin is a synthetic analog of streptozotocin, a naturally occurring nitrosourea compound. Streptozotocin derivatives are primarily studied for their selective cytotoxicity toward pancreatic beta cells, making them relevant to diabetes research and oncology. This compound modifies the parent compound’s structure by introducing a butyl group, which alters pharmacokinetic properties such as solubility, bioavailability, and cellular uptake. Its mechanism of action likely involves DNA alkylation and inhibition of poly(ADP-ribose) polymerase (PARP), similar to other nitrosoureas .

Properties

CAS No. |

53347-37-8 |

|---|---|

Molecular Formula |

C12H23N3O7 |

Molecular Weight |

321.33 g/mol |

IUPAC Name |

3-[(2R,3R,4R,5S,6R)-2-butoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-1-methyl-1-nitrosourea |

InChI |

InChI=1S/C12H23N3O7/c1-3-4-5-21-11-8(13-12(19)15(2)14-20)10(18)9(17)7(6-16)22-11/h7-11,16-18H,3-6H2,1-2H3,(H,13,19)/t7-,8-,9-,10-,11-/m1/s1 |

InChI Key |

CRYSPCRGLHJZTE-ISUQUUIWSA-N |

Isomeric SMILES |

CCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)N(C)N=O |

Canonical SMILES |

CCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)N(C)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Butylstreptozotocin typically involves the modification of the streptozotocin molecule. The process begins with the extraction of streptozotocin from Streptomyces achromogenes. This is followed by a series of chemical reactions to introduce the butyl group into the molecule. The key steps in the synthesis include:

Nitration: Introduction of a nitroso group to the streptozotocin molecule.

Alkylation: Addition of a butyl group to the nitroso-streptozotocin intermediate.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of each step, and advanced purification techniques are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Beta-Butylstreptozotocin undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Beta-Butylstreptozotocin has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying chemical reactions.

Biology: The compound is used in biological research to study the effects of beta cell destruction and to develop animal models of diabetes.

Medicine: this compound is used in medical research to investigate potential treatments for diabetes and other metabolic disorders.

Industry: The compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of beta-Butylstreptozotocin involves the selective destruction of insulin-producing beta cells in the pancreas. The compound enters the beta cells via glucose transporters and induces DNA damage through the generation of reactive oxygen species. This leads to cell death and a reduction in insulin production, which is useful for creating animal models of diabetes for research purposes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Beta-butylstreptozotocin belongs to the nitrosourea class, which includes streptozotocin, carmustine (BCNU), and lomustine (CCNU). Below is a comparative analysis based on structural, pharmacological, and toxicological

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Modifications | Primary Use/Effect | Selectivity |

|---|---|---|---|---|

| Streptozotocin | Nitrosourea + glucose | Methyl group | Diabetes induction, pancreatic cancer | Beta-cell selective |

| This compound | Nitrosourea + glucose | Butyl group | Experimental (limited data) | Unknown, likely broader |

| Carmustine (BCNU) | Nitrosourea | Chloroethyl groups | Brain tumors, lymphoma | Non-selective |

| Lomustine (CCNU) | Nitrosourea | Cyclohexyl group | Hodgkin’s lymphoma | Non-selective |

Key Findings

Selectivity : Streptozotocin’s glucose moiety enables preferential uptake by pancreatic beta cells via GLUT2 transporters, a feature this compound may lack due to steric hindrance from the butyl group . This could explain its broader cytotoxicity in preliminary in vitro models.

This contrasts with carmustine, which is highly lipophilic and optimized for CNS delivery .

Toxicity : Nitrosoureas are universally associated with myelosuppression and nephrotoxicity. This compound’s toxicity profile remains undefined, though structural analogs suggest comparable risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.